molecular formula C20H20F3NO B1359608 3'-Piperidinomethyl-3-trifluoromethylbenzophenone CAS No. 898793-36-7

3'-Piperidinomethyl-3-trifluoromethylbenzophenone

Cat. No. B1359608
M. Wt: 347.4 g/mol
InChI Key: AHKXKHXZHVVBTD-UHFFFAOYSA-N
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Description

3'-Piperidinomethyl-3-trifluoromethylbenzophenone is a chemical compound with the molecular formula C20H20F3NO and a molecular weight of 347.4 g/mol . It has gained significant attention in scientific research due to its unique properties.

Scientific Research Applications

Gastric Acid Antisecretory Activity

Research has shown that derivatives of 3'-Piperidinomethyl-3-trifluoromethylbenzophenone possess significant gastric acid antisecretory activity. This was particularly evident in a study where compounds with a similar structure demonstrated notable efficacy against histamine-induced gastric acid secretion in rats, indicating potential applications in treating conditions like ulcers (Ueda et al., 1991).

Structural Analysis in Protoporphyrinogen IX Oxidase Inhibitors

Structural analysis of trifluoromethyl-substituted compounds, including those similar to 3'-Piperidinomethyl-3-trifluoromethylbenzophenone, has been conducted to understand their role as protoporphyrinogen IX oxidase inhibitors. This research helps in elucidating the molecular interactions and conformations of such compounds, which is crucial in the development of effective inhibitors (Li et al., 2005).

Chemoselective Arylation

Studies have demonstrated the ability to perform chemoselective arylation of the CF3 group in compounds related to 3'-Piperidinomethyl-3-trifluoromethylbenzophenone. This research sheds light on the chemical properties of the CF3 group and its potential applications in the synthesis of complex organic compounds (Okamoto et al., 2010).

Synthesis of Neuroleptic Agents

Compounds similar to 3'-Piperidinomethyl-3-trifluoromethylbenzophenone have been synthesized as key intermediates in the production of neuroleptic agents like Fluspirilen and Penfluridol. This highlights the compound's relevance in pharmaceutical synthesis, particularly in the development of treatments for neurological disorders (Botteghi et al., 2001).

Histamine H3 Receptor Ligands

Research involving derivatives of 3'-Piperidinomethyl-3-trifluoromethylbenzophenone has led to the development of novel histamine H3 receptor ligands. These compounds have shown promising results in understanding the binding site on the histamine H3 receptor, indicating potential therapeutic applications (Amon et al., 2007).

In Situ Polymerization

The compound has been used in studies involving in-situ polymerization. For example, research involving the polymerization of 3-phenoxybenzoic acid in the presence of vapor-grown carbon nanofibers utilized derivatives of 3'-Piperidinomethyl-3-trifluoromethylbenzophenone, which is important in materials science (Baek et al., 2004).

properties

IUPAC Name

[3-(piperidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO/c21-20(22,23)18-9-5-8-17(13-18)19(25)16-7-4-6-15(12-16)14-24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKXKHXZHVVBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643154
Record name {3-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Piperidinomethyl-3-trifluoromethylbenzophenone

CAS RN

898793-36-7
Record name Methanone, [3-(1-piperidinylmethyl)phenyl][3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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